Homo-PROTAC pVHL30 degrader 1

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

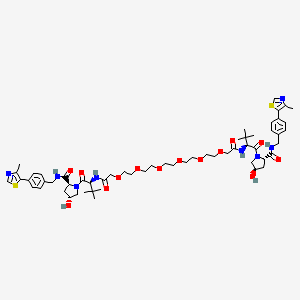

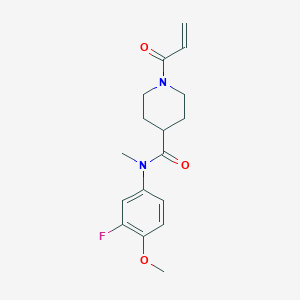

Homo-PROTAC pVHL30 degrader 1 is a potent pVHL30 degrader based on PROTAC . It consists of two von Hippel-Lindau (VHL) ligands . This compound dimerizes VHL with high avidity in vitro and induces potent, rapid, and proteasome-dependent self-degradation of VHL in different cell lines . It does this in a highly isoform-selective fashion and without triggering a hypoxic response .

Molecular Structure Analysis

The molecular formula of Homo-PROTAC pVHL30 degrader 1 is C58H82N8O14S2 . The molecular weight is 1179.45 .Physical And Chemical Properties Analysis

The molecular weight of Homo-PROTAC pVHL30 degrader 1 is 1179.45 . Its molecular formula is C58H82N8O14S2 . It is soluble in DMSO at 25°C .科学的研究の応用

Targeted Protein Degradation

Homo-PROTAC pVHL30 degrader 1: is a potent degrader based on the PROTAC technology, which stands for PROteolysis TArgeting Chimeras . This compound induces the degradation of the von Hippel-Lindau (VHL) protein, a part of the ubiquitin-proteasome system . It has high affinity for VHL and promotes its rapid, proteasome-dependent self-degradation in various cell lines . This targeted approach is particularly useful for studying the role of VHL in cellular processes and could be applied to the development of new cancer therapies, as VHL is involved in tumor suppression.

Cancer Research

The degradation of VHL protein can influence the cellular environment, particularly in the context of cancer. Since VHL is a tumor suppressor, its degradation by Homo-PROTAC pVHL30 degrader 1 can help researchers understand the pathways involved in tumorigenesis. This application is crucial for developing therapeutic strategies against cancers where VHL is implicated, such as renal cell carcinoma .

Hypoxia-Inducible Factors (HIF) Pathway Studies

VHL is a key regulator of the hypoxia-inducible factors (HIF) pathway. By degrading VHL, Homo-PROTAC pVHL30 degrader 1 allows for the study of HIF stabilization and activity under normoxic conditions. This is particularly relevant for research into diseases like chronic anemia and ischemic conditions, where HIF plays a significant role .

Isoform-Selective Degradation

The compound’s ability to induce isoform-selective degradation makes it a valuable tool for dissecting the functions of different VHL isoforms. This specificity can lead to a better understanding of the distinct roles played by each isoform in normal physiology and disease states .

Drug Discovery and Development

Homo-PROTAC pVHL30 degrader 1: serves as a model compound for the development of new PROTACs that can target other proteins for degradation. Its use can streamline the drug discovery process by providing insights into the design of more effective and selective degraders .

Study of Ubiquitin-Proteasome System (UPS)

As a tool that utilizes the ubiquitin-proteasome system for protein degradation, this degrader can help elucidate the mechanisms of action within the UPS. Understanding how PROTACs like Homo-PROTAC pVHL30 degrader 1 recruit E3 ligases to tag proteins for degradation can inform the development of treatments for diseases where UPS dysfunction is a factor .

作用機序

Target of Action

The primary target of Homo-PROTAC pVHL30 degrader 1 is the von Hippel-Lindau (VHL) protein . VHL is a part of the ubiquitin-proteasome system, which is responsible for protein degradation in cells .

Mode of Action

Homo-PROTAC pVHL30 degrader 1 operates by dimerizing VHL with high avidity . This interaction induces potent, rapid, and proteasome-dependent self-degradation of VHL in different cell lines .

Biochemical Pathways

The biochemical pathway affected by Homo-PROTAC pVHL30 degrader 1 is the ubiquitin-proteasome system . By inducing the degradation of VHL, the compound disrupts the normal functioning of this pathway. The downstream effects of this disruption are currently under investigation.

Pharmacokinetics

The compound is soluble in dmso at a concentration of ≥ 150 mg/ml , suggesting it may have good bioavailability

Result of Action

The molecular and cellular effects of Homo-PROTAC pVHL30 degrader 1’s action include the potent, rapid, and proteasome-dependent self-degradation of VHL in different cell lines .

Action Environment

It is known that the compound is stable at room temperature and its solubility can be significantly affected by the moisture content of DMSO

Safety and Hazards

特性

IUPAC Name |

(2S,4R)-4-hydroxy-1-[(2S)-2-[[2-[2-[2-[2-[2-[2-[2-[[(2S)-1-[(2S,4R)-4-hydroxy-2-[[4-(4-methyl-1,3-thiazol-5-yl)phenyl]methylcarbamoyl]pyrrolidin-1-yl]-3,3-dimethyl-1-oxobutan-2-yl]amino]-2-oxoethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]acetyl]amino]-3,3-dimethylbutanoyl]-N-[[4-(4-methyl-1,3-thiazol-5-yl)phenyl]methyl]pyrrolidine-2-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C58H82N8O14S2/c1-37-49(81-35-61-37)41-13-9-39(10-14-41)29-59-53(71)45-27-43(67)31-65(45)55(73)51(57(3,4)5)63-47(69)33-79-25-23-77-21-19-75-17-18-76-20-22-78-24-26-80-34-48(70)64-52(58(6,7)8)56(74)66-32-44(68)28-46(66)54(72)60-30-40-11-15-42(16-12-40)50-38(2)62-36-82-50/h9-16,35-36,43-46,51-52,67-68H,17-34H2,1-8H3,(H,59,71)(H,60,72)(H,63,69)(H,64,70)/t43-,44-,45+,46+,51-,52-/m1/s1 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WGJCHHJGGFCCRS-DEYDLUNASA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(SC=N1)C2=CC=C(C=C2)CNC(=O)C3CC(CN3C(=O)C(C(C)(C)C)NC(=O)COCCOCCOCCOCCOCCOCC(=O)NC(C(=O)N4CC(CC4C(=O)NCC5=CC=C(C=C5)C6=C(N=CS6)C)O)C(C)(C)C)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=C(SC=N1)C2=CC=C(C=C2)CNC(=O)[C@@H]3C[C@H](CN3C(=O)[C@H](C(C)(C)C)NC(=O)COCCOCCOCCOCCOCCOCC(=O)N[C@H](C(=O)N4C[C@@H](C[C@H]4C(=O)NCC5=CC=C(C=C5)C6=C(N=CS6)C)O)C(C)(C)C)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C58H82N8O14S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

1179.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Homo-PROTAC pVHL30 degrader 1 | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(2S)-N-{4-[(1-methyl-1H-imidazol-2-yl)methoxy]phenyl}-1-(prop-2-yn-1-yl)pyrrolidine-2-carboxamide](/img/structure/B2951390.png)

![tert-butyl N-[3-(N'-hydroxycarbamimidoyl)bicyclo[1.1.1]pentan-1-yl]carbamate](/img/structure/B2951391.png)

![(2S)-2-amino-3-[3,5-bis(trifluoromethyl)phenyl]propanoic acid](/img/no-structure.png)

![N-[1-[(5-Chloro-1,2-benzoxazol-3-yl)methyl]azetidin-3-yl]-N-methyl-1-propan-2-ylimidazole-4-sulfonamide](/img/structure/B2951393.png)

![N-(2-(dimethylamino)ethyl)-N-(6-ethoxybenzo[d]thiazol-2-yl)-2-phenoxyacetamide hydrochloride](/img/structure/B2951394.png)

![N-(3-([1,2,4]triazolo[1,5-a]pyrimidin-6-yl)propyl)-5-methylisoxazole-3-carboxamide](/img/structure/B2951403.png)

![4-Chloro-6-[(4-fluorophenyl)sulfanyl]-2-pyrimidinamine](/img/structure/B2951404.png)

![4-(1-allyl-1H-benzo[d]imidazol-2-yl)-1-(3,4-dimethylphenyl)pyrrolidin-2-one](/img/structure/B2951407.png)